

physical and chemical properties of n-Benzoyl-d-alanine

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Compound of Interest

Compound Name: *n*-Benzoyl-*d*-alanine

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N-Benzoyl-d-alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **N-Benzoyl-d-alanine**. It includes key quantitative data, detailed experimental protocols, and visualizations to support researchers and professionals in drug development and biochemical research.

Core Physical and Chemical Properties

N-Benzoyl-d-alanine is a derivative of the amino acid D-alanine, where the amino group is protected by a benzoyl group. This modification alters its chemical properties, making it a valuable intermediate in various synthetic and biochemical applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **N-Benzoyl-d-alanine** and its racemic mixture, N-Benzoyl-dl-alanine.

Table 1: General and Physical Properties

Property	N-Benzoyl-d-alanine	N-Benzoyl-dl-alanine	Source(s)
CAS Number	17966-60-8	1205-02-3	[1]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	C ₁₀ H ₁₁ NO ₃	[1]
Molecular Weight	193.20 g/mol	193.20 g/mol	[1]
Appearance	Off-white to light yellow solid	White crystal/powder	[2]
Melting Point	128-134 °C	165-167 °C	[2]
Optical Rotation	[α]D ₂₀ = -5.5 ± 1° (c=1 in MeOH)	Not Applicable	[2]
Solubility	Very slightly soluble in water. Soluble in organic solvents like methanol, ethanol, and acetone.	Very slightly soluble in water. Moderately soluble in polar solvents.	[2] [3]

Table 2: Computed Chemical Properties

Property	Value	Source(s)
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	3	[4]
Topological Polar Surface Area	66.4 Å ²	[1]
Exact Mass	193.07389321 Da	[1]
Monoisotopic Mass	193.07389321 Da	[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **N-Benzoyl-d-alanine**.

Synthesis of N-Benzoyl-d-alanine

The synthesis of **N-Benzoyl-d-alanine** can be achieved via the Schotten-Baumann reaction, a common method for the benzoylation of amines. The following protocol is adapted from the synthesis of N-Benzoyl-l-alanine.[5]

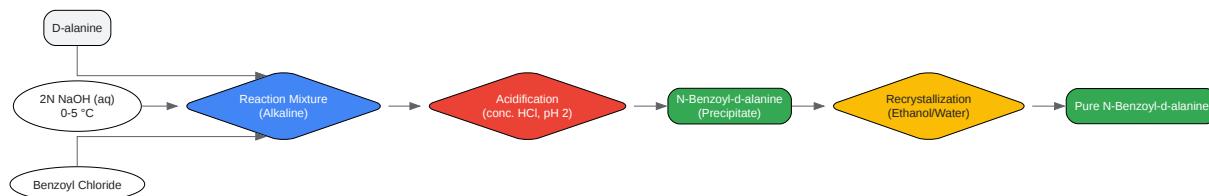
Materials:

- D-alanine
- 2N Sodium hydroxide (NaOH) solution
- Benzoyl chloride
- Concentrated hydrochloric acid (HCl)
- Ice bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve D-alanine in a 2N sodium hydroxide solution, maintaining the temperature between 0-5 °C using an ice bath.[5]
- To the cooled and stirring solution, add benzoyl chloride and an equivalent amount of 2N sodium hydroxide solution in alternating portions.[5] Ensure the mixture remains alkaline throughout the addition.
- After the addition is complete, continue stirring the mixture at room temperature for an additional 15 minutes.[5]

- Acidify the resulting clear solution to a pH of 2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the **N-Benzoyl-d-alanine**.^[5]
- Collect the solid product by filtration and wash it with cold water.
- The crude product can be purified by recrystallization from ethanol or an aqueous ethanol solution.^[3]



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Synthesis of **N-Benzoyl-d-alanine**.

Characterization Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

Purity and enantiomeric excess can be determined by HPLC. A reverse-phase method can be employed for purity analysis, while a chiral stationary phase is required for enantiomeric separation.

- Purity Analysis (Reverse-Phase):
 - Column: C18 (e.g., ODS-Hypersil)^[6]
 - Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).^[7]

- Detection: UV at 230 nm.[8]
- Chiral Separation:
 - Column: A chiral stationary phase, such as one based on a macrocyclic antibiotic (e.g., Ristocetin A).[9]
 - Mobile Phase: A polar organic mobile phase, the composition of which would be optimized for the specific chiral column.[9]
 - Detection: UV at an appropriate wavelength.

2.2.2. Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra can be obtained in a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] The spectra will confirm the chemical structure, with characteristic peaks for the benzoyl group, the alanine methyl group, and the amide and carboxylic acid protons.
- Infrared (IR) Spectroscopy:
 - IR analysis, typically using a KBr pellet or as a mull, will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and aromatic C-H stretches.[4]
- Mass Spectrometry (MS):
 - Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.[11][12]

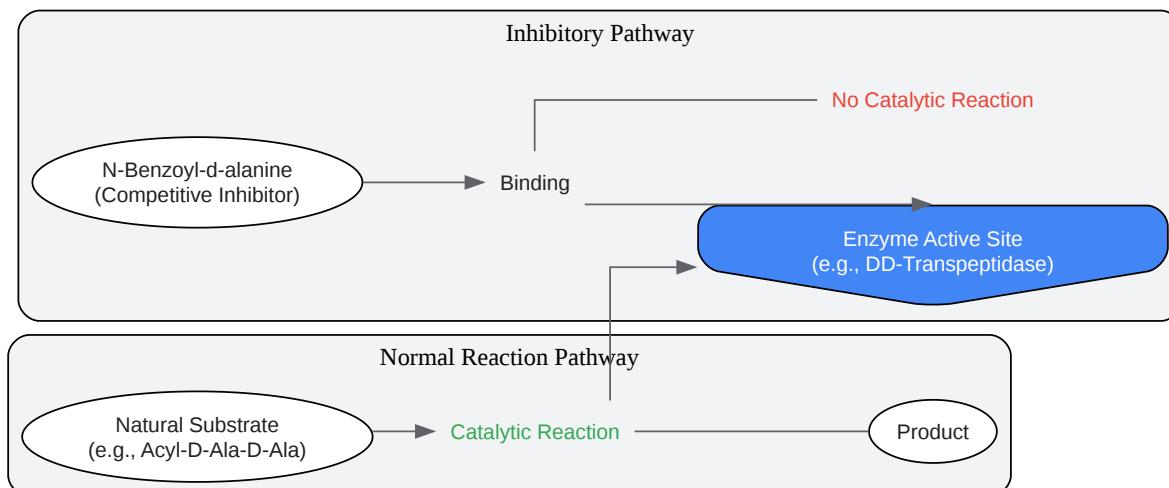
Biological Activity and Applications

The biological activity of **N-Benzoyl-d-alanine** is not extensively documented in the literature. However, based on its structure and the activities of related compounds, its primary roles and potential applications are in the following areas:

- Peptide Synthesis: As a protected amino acid, it serves as a crucial building block in the synthesis of peptides containing D-alanine. The benzoyl group acts as a protecting group for the amine, preventing unwanted side reactions during peptide coupling.[2]
- Biochemical Research: It is utilized as a tool in biochemical studies to investigate protein-ligand interactions and enzyme activities. The D-configuration allows for the study of stereospecificity in biological systems.[2] Research has shown that the stereoisomers of N-benzoyl-alanine exhibit different interactions with chiral recognition systems.[3]
- Drug Development Intermediate: **N-Benzoyl-d-alanine** can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds, including potential anti-inflammatory or anti-cancer agents.[13] The benzoyl group can enhance the binding affinity of a molecule to its target protein.[3]
- Enzyme Substrate/Inhibitor Studies: Given its structural similarity to the D-alanyl-D-alanine termini of peptidoglycan precursors in bacterial cell walls, **N-Benzoyl-d-alanine** could be investigated as a potential substrate or inhibitor for bacterial transpeptidases, which are the targets of penicillin antibiotics.[14]

Postulated Mechanism of Action in Enzyme Inhibition

While no specific signaling pathways for **N-Benzoyl-d-alanine** have been elucidated, a plausible hypothetical mechanism of action is as a competitive inhibitor of enzymes that recognize D-alanine or related structures.



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Hypothetical competitive inhibition.

In this model, **N-Benzoyl-d-alanine**, due to its structural resemblance to the natural substrate, binds to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This is a common mechanism for drug action and a foundation for the development of new therapeutic agents. Further research is required to validate this hypothesis for specific enzymatic targets.

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